Lipophilicity-Driven Differentiation: XLogP3 and TPSA Comparison of CAS 1351617-40-7 Against the 3,4-Dichlorophenyl Analog
The target compound (CAS 1351617-40-7) exhibits a computed XLogP3 of 2.3 and a TPSA of 61.4 Ų, consistent with favorable oral bioavailability potential per Lipinski and Veber rules [1]. By contrast, the 3,4-dichlorophenyl analog (CAS 1396747-03-7; C₁₇H₁₆Cl₂N₂O₂, MW 351.2) introduces two electronegative chlorine atoms and an additional aromatic carbon, yielding an estimated XLogP3 increase of approximately 1.0–1.5 log units alongside a higher molecular weight (+54.8 Da) . This lipophilicity shift places the dichloro analog closer to the threshold associated with increased promiscuity and metabolic liability, while the o-tolyl compound retains a more balanced polarity profile [1].
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.3; TPSA = 61.4 Ų; MW = 296.4 g/mol |
| Comparator Or Baseline | CAS 1396747-03-7 (3,4-dichlorophenyl analog): XLogP3 ~3.5–3.8 (estimated); TPSA ~61.4 Ų (same core); MW = 351.2 g/mol |
| Quantified Difference | ΔXLogP3 ≈ +1.2 to +1.5 (target compound is less lipophilic); ΔMW = +54.8 Da (target is lighter) [1] |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 algorithm v3.0) and ChemSrc; TPSA by Cactvs method [1] |
Why This Matters
The lower lipophilicity and molecular weight of CAS 1351617-40-7 predict reduced non-specific protein binding and potentially superior pharmacokinetic handling compared to the dichlorophenyl analog, an important consideration when selecting lead candidates for oral drug development programs.
- [1] PubChem. Compound Summary: 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(o-tolyl)urea. CID 71782214. Computed Properties section. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
